molecular formula C27H20ClN3OS B11617417 4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline

4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline

Cat. No.: B11617417
M. Wt: 470.0 g/mol
InChI Key: FBBMOWHJCMAEPK-UHFFFAOYSA-N
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Description

4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline is a complex organic compound that features a quinoline core substituted with a phenyl group and a pyrazole ring The compound also contains a chlorophenyl sulfanyl group, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the phenyl group through a Friedel-Crafts acylation reaction. The pyrazole ring can be synthesized separately and then attached to the quinoline core via a coupling reaction. The chlorophenyl sulfanyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl thiol reacts with a suitable leaving group on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are also chosen to enhance the reaction efficiency and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)sulfanyl]phthalonitrile
  • 4-chlorophenyl phenyl sulfone
  • Thiazole derivatives

Uniqueness

4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline is unique due to its combination of a quinoline core, pyrazole ring, and chlorophenyl sulfanyl group. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C27H20ClN3OS

Molecular Weight

470.0 g/mol

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(2-phenylquinolin-4-yl)methanone

InChI

InChI=1S/C27H20ClN3OS/c1-17-26(33-21-14-12-20(28)13-15-21)18(2)31(30-17)27(32)23-16-25(19-8-4-3-5-9-19)29-24-11-7-6-10-22(23)24/h3-16H,1-2H3

InChI Key

FBBMOWHJCMAEPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C)SC5=CC=C(C=C5)Cl

Origin of Product

United States

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